![molecular formula C19H21N7O B3016390 N-(1H-1,2,3-benzotriazol-5-yl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide CAS No. 2097901-00-1](/img/structure/B3016390.png)

N-(1H-1,2,3-benzotriazol-5-yl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

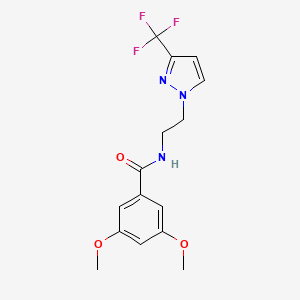

The compound "N-(1H-1,2,3-benzotriazol-5-yl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide" is a complex molecule that appears to be related to various research areas, including the synthesis of substituted piperidines and the study of antimycobacterial activity in novel compounds. Although the exact compound is not directly mentioned in the provided papers, insights can be drawn from the related structures and activities discussed.

Synthesis Analysis

The synthesis of substituted piperidines, as mentioned in the first paper, involves the reaction of N,N-Bis[(benzotriazol-1-yl)methyl]amines with allyltrimethylsilanes to yield substituted piperidines . This suggests that the benzotriazolyl group can be used as a precursor in the synthesis of complex piperidine derivatives, which may be relevant to the synthesis of the compound .

Molecular Structure Analysis

The second paper provides information on the crystal structure of a related compound, which includes a piperidinyl moiety . The detailed crystallographic data, such as the chair conformation of the piperidin ring, could be useful when considering the molecular structure of "this compound". The planarity of the benzothiazol and imidazol rings and their dihedral angle could provide insights into the conformational preferences of similar heterocyclic systems.

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of the specific compound , they do offer a glimpse into the reactivity of related structures. For instance, the synthesis of substituted piperidines implies that the benzotriazolyl group can participate in nucleophilic substitution reactions to form more complex structures . This information could be extrapolated to hypothesize potential reactions for the compound of interest.

Physical and Chemical Properties Analysis

The physical properties such as crystal structure and conformation are discussed in the second paper, which could be analogous to the physical properties of the compound . The chemical properties, such as reactivity and potential biological activity, can be inferred from the third paper, where the antimycobacterial activity of compounds with similar structural features is reported . These properties are crucial for understanding the behavior of the compound in various environments and could guide further research and application.

Scientific Research Applications

Overview

N-(1H-1,2,3-Benzotriazol-5-yl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide is a chemical compound with potential applications in various scientific research areas. The following sections outline its various applications, excluding drug use, dosage, and side effects, with references to relevant scientific papers.

Antiviral Drug Discovery

This compound may have relevance in antiviral drug discovery, particularly in the development of new strategies for treating viral infections. A review by De Clercq (2009) in "Medicinal Research Reviews" discusses the broader category of compounds, including cyclotriazadisulfonamide and benzotriazolyl derivatives, in the context of antiviral drug research, suggesting potential applications in this field (De Clercq, 2009).

Molecular Interaction Studies

The molecular interactions of related compounds, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, with receptors have been studied. Shim et al. (2002) in "Journal of medicinal chemistry" provide insights into the conformational analysis and pharmacophore models of these compounds, which could be extrapolated to the compound (Shim et al., 2002).

Synthesis and Functionalization Reactions

The compound’s synthesis and functionalization reactions could be explored for creating novel derivatives with specific properties. Research like that of Yıldırım et al. (2005) in "Molecules" on the functionalization of similar pyrazole-carboxamides can provide foundational knowledge for such endeavors (Yıldırım et al., 2005).

Antipsychotic Agent Development

Compounds structurally similar to the one have been evaluated as potential antipsychotic agents. For instance, Norman et al. (1996) in "Journal of medicinal chemistry" discuss the evaluation of heterocyclic carboxamides in this context, indicating possible research applications in neuropsychiatric drug development (Norman et al., 1996).

Antimycobacterial Activity

The structural analogues of this compound might have antimycobacterial properties, as indicated by Lv et al. (2017) in "European journal of medicinal chemistry," who explored imidazo[1,2-a]pyridine-3-carboxamides derivatives for their activity against drug-sensitive/resistant MTB strains (Lv et al., 2017).

properties

IUPAC Name |

N-(2H-benzotriazol-5-yl)-1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N7O/c27-19(20-14-4-5-16-17(11-14)23-25-22-16)12-6-8-26(9-7-12)18-10-13-2-1-3-15(13)21-24-18/h4-5,10-12H,1-3,6-9H2,(H,20,27)(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHUZJOBFQRKFSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=NN=C2C1)N3CCC(CC3)C(=O)NC4=CC5=NNN=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide](/img/structure/B3016314.png)

![6-ethyl-1,3-dimethyl-5-((pyridin-4-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3016316.png)

![5-[1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B3016319.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3016320.png)

![5-{(Z)-[3-(2-pyrimidinyloxy)phenyl]methylidene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B3016325.png)

![4-ethoxy-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B3016327.png)

![2-({5-[(anilinocarbonyl)amino]-1,3,4-thiadiazol-2-yl}thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3016330.png)